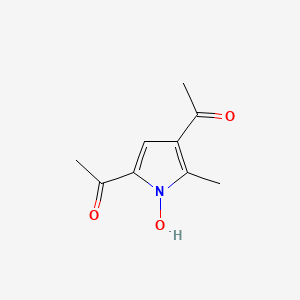
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone is a compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone can be achieved through several methods. One common approach involves a one-pot three-component reaction. This method typically includes the reaction of 5-chloroacetyl-8-hydroxyquinoline, acetylacetone, and amines in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 60°C . This green and simple method is advantageous due to its short reaction time, environmentally friendly procedure, and excellent yields.
Analyse Des Réactions Chimiques
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts such as DABCO. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of materials with specific properties, such as conducting polymers and dyes.
Mécanisme D'action
The mechanism of action of 1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival . By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial proliferation.
Comparaison Avec Des Composés Similaires
1-(4-Acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
2-Acetylpyrrole: This compound also contains an acetyl group attached to a pyrrole ring but lacks the hydroxy and methyl groups present in this compound.
1-(2,5-Dimethylpyrrol-1-yl)ethanone: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
1-(4-acetyl-1-hydroxy-5-methylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO3/c1-5-8(6(2)11)4-9(7(3)12)10(5)13/h4,13H,1-3H3 |
Clé InChI |
YZJABZNDEHKWBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1O)C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


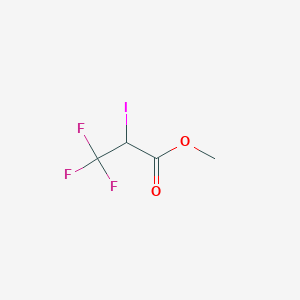
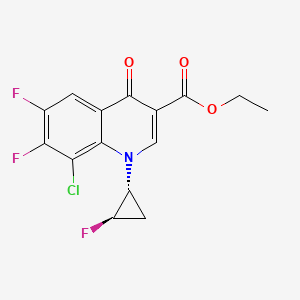

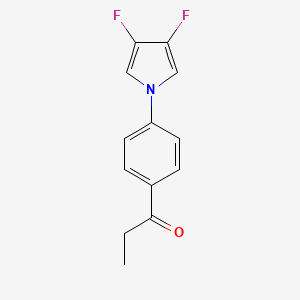
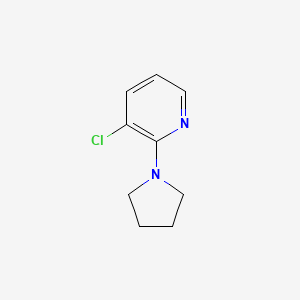
![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)
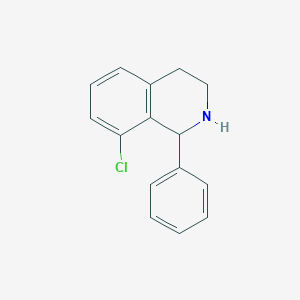
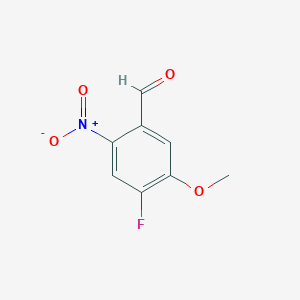

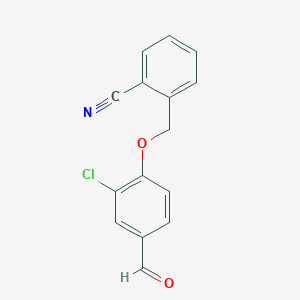

![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
